molecular formula C8H5ClF2O3 B6304986 4-Chloro-2,3-difluoro-5-methoxybenzoic acid CAS No. 1879026-31-9

4-Chloro-2,3-difluoro-5-methoxybenzoic acid

Cat. No.: B6304986
CAS No.: 1879026-31-9
M. Wt: 222.57 g/mol
InChI Key: CPDRDLQUCLLHJI-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H5ClF2O3 . It is used in various fields of chemistry due to its unique structure and properties .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and methoxy groups . The exact structure can be determined using various spectroscopic techniques.

Mechanism of Action

Target of Action

Similar compounds are often used as intermediates in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets depending on the specific drug it is used to produce.

Mode of Action

The mode of action of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid is likely dependent on the specific biochemical context in which it is used. As an intermediate in pharmaceutical synthesis, its mode of action would be determined by the final drug product .

Biochemical Pathways

The compound is known to participate in Suzuki–Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction. This reaction is widely used in organic chemistry, particularly in the synthesis of biologically active compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the reactivity and stability of this compound. For example, in the context of Suzuki–Miyaura cross-coupling reactions, the reaction conditions can significantly affect the yield and selectivity of the reaction .

Properties

IUPAC Name

4-chloro-2,3-difluoro-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDRDLQUCLLHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901250190
Record name Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879026-31-9
Record name Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879026-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901250190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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